molecular formula C9H12N2O4 B2898867 Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate CAS No. 55036-34-5

Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate

Cat. No.: B2898867
CAS No.: 55036-34-5
M. Wt: 212.205
InChI Key: PZOFYXHUJOBREJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate is a chemical compound with the molecular formula C9H12N2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate typically involves the reaction of ethyl acetoacetate with 5-methyluracil under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methyl-2,4-dioxopyrimidin-1-yl)acetate
  • Ethyl 2-(5-ethyl-2,4-dioxopyrimidin-1-yl)acetate
  • Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate

Uniqueness

Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-15-7(12)5-11-4-6(2)8(13)10-9(11)14/h4H,3,5H2,1-2H3,(H,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOFYXHUJOBREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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